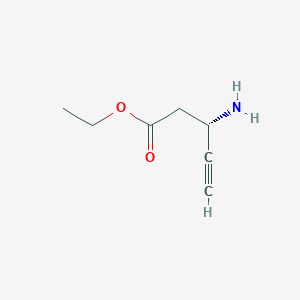
(S)-ethyl 3-amino-4-pentynoate
Cat. No. B8512512
M. Wt: 141.17 g/mol
InChI Key: XDCFZUJTBDNKAT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06214609B1
Procedure details


In water(30 mL) were mixed ethyl 3-amino-4-pentynoate hydrochloride (258.3 mg, 1.5 mmoles), 30.6 mg (3.95 units) immobilized penicillin G amidohydrolase [Rohm-Pharma] and ethyl phenylacetate (205.7 mg, 1.25 mmoles). The initial pH (3.48) was adjusted to pH 6 with N NaOH (0.5 N) before addition of the ethyl phenylacetate. After 3 hours, an additional 0.9 mmole ethyl phenylacetate was added. This suspension was stirred vigorously at room temperature for six hours. Periodically, 1 mL samples were taken and diluted with acetonitrile and analyzed by reversed phase HPLC.
[Compound]
Name
( 3.48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
ethyl 3-amino-4-pentynoate hydrochloride
Quantity
258.3 mg
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:10]#[CH:11])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C(O)=O.C1(CC(OCC)=O)C=CC=CC=1.[OH-].[Na+]>O.C(#N)C>[NH2:2][CH:3]([C:10]#[CH:11])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:0.1,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
( 3.48 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.9 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
Step Three
|
Name
|
ethyl 3-amino-4-pentynoate hydrochloride
|
|
Quantity
|
258.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(CC(=O)OCC)C#C
|
|
Name
|
|
|
Quantity
|
30.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)O)C
|
|
Name
|
|
|
Quantity
|
205.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This suspension was stirred vigorously at room temperature for six hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06214609B1
Procedure details


In water(30 mL) were mixed ethyl 3-amino-4-pentynoate hydrochloride (258.3 mg, 1.5 mmoles), 30.6 mg (3.95 units) immobilized penicillin G amidohydrolase [Rohm-Pharma] and ethyl phenylacetate (205.7 mg, 1.25 mmoles). The initial pH (3.48) was adjusted to pH 6 with N NaOH (0.5 N) before addition of the ethyl phenylacetate. After 3 hours, an additional 0.9 mmole ethyl phenylacetate was added. This suspension was stirred vigorously at room temperature for six hours. Periodically, 1 mL samples were taken and diluted with acetonitrile and analyzed by reversed phase HPLC.
[Compound]
Name
( 3.48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
ethyl 3-amino-4-pentynoate hydrochloride
Quantity
258.3 mg
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:10]#[CH:11])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C(O)=O.C1(CC(OCC)=O)C=CC=CC=1.[OH-].[Na+]>O.C(#N)C>[NH2:2][CH:3]([C:10]#[CH:11])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:0.1,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
( 3.48 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.9 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
Step Three
|
Name
|
ethyl 3-amino-4-pentynoate hydrochloride
|
|
Quantity
|
258.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(CC(=O)OCC)C#C
|
|
Name
|
|
|
Quantity
|
30.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)O)C
|
|
Name
|
|
|
Quantity
|
205.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This suspension was stirred vigorously at room temperature for six hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
